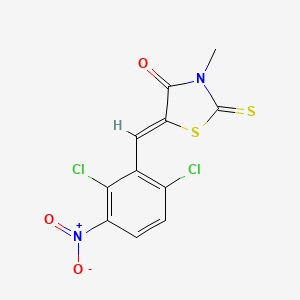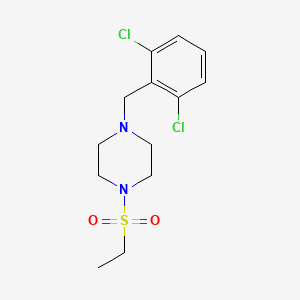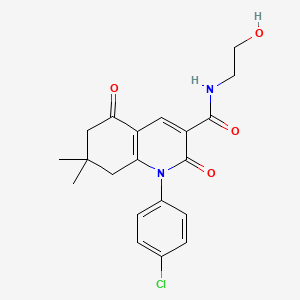![molecular formula C22H19BrN2O2S2 B4695231 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile](/img/structure/B4695231.png)
6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile
Descripción general
Descripción
6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile, also known as BPTES, is a small molecule inhibitor of the enzyme glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in the metabolism of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile inhibits the activity of glutaminase, which is an important enzyme in the metabolism of cancer cells. By inhibiting glutaminase, 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile blocks the conversion of glutamine to glutamate, which is necessary for the survival and growth of cancer cells.
Biochemical and Physiological Effects
6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has been shown to induce cell death in cancer cells by inhibiting glutaminase activity. In addition, 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has been shown to decrease the levels of glutamate and other metabolites in cancer cells. 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has also been shown to decrease the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile is a small molecule inhibitor that can be easily synthesized in the laboratory. It has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer agent. However, 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has some limitations for lab experiments. It is not very soluble in water, which can limit its use in certain assays. In addition, 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile. One potential direction is to explore the use of 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile in combination with other anticancer agents. 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has been shown to enhance the efficacy of other agents, and this could be explored further in clinical trials. Another potential direction is to develop more potent and selective glutaminase inhibitors. 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has some off-target effects, and developing more selective inhibitors could improve its efficacy and reduce side effects. Finally, the use of 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile in combination with other metabolic inhibitors could be explored. Cancer cells rely on a variety of metabolic pathways for survival, and targeting multiple pathways could be an effective strategy for cancer treatment.
Aplicaciones Científicas De Investigación
6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. 6-(4-bromophenyl)-2-{[2-(ethylsulfonyl)ethyl]thio}-4-phenylnicotinonitrile has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
6-(4-bromophenyl)-2-(2-ethylsulfonylethylsulfanyl)-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2S2/c1-2-29(26,27)13-12-28-22-20(15-24)19(16-6-4-3-5-7-16)14-21(25-22)17-8-10-18(23)11-9-17/h3-11,14H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODJRBUGNZTZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695169.png)
![5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4695170.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4695179.png)
![ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4695188.png)
![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylamide](/img/structure/B4695194.png)


![N-[3-(methylthio)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4695209.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxy-5-nitrophenyl)acetamide](/img/structure/B4695213.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-methyl-3-furamide](/img/structure/B4695220.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4695246.png)